N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Antitumor activity Aqueous solubility Benzothiazole SAR

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a synthetic small-molecule benzothiazole amide bearing a 6-chloro substituent on the fused heterocyclic core and a 4-cyanobenzamide side chain. Its molecular formula is C15H8ClN3OS, molecular weight 313.8 g/mol, and its computed XLogP3 is 3.9, placing it within the moderately lipophilic range.

Molecular Formula C15H8ClN3OS
Molecular Weight 313.76
CAS No. 313662-28-1
Cat. No. B2705751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide
CAS313662-28-1
Molecular FormulaC15H8ClN3OS
Molecular Weight313.76
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C15H8ClN3OS/c16-11-5-6-12-13(7-11)21-15(18-12)19-14(20)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19,20)
InChIKeyCPTNJMGXPZMXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide (CAS 313662-28-1): Computationally Characterized Benzothiazole Amide with Defined Physicochemical and Purity Specifications


N-(6-Chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a synthetic small-molecule benzothiazole amide bearing a 6-chloro substituent on the fused heterocyclic core and a 4-cyanobenzamide side chain. Its molecular formula is C15H8ClN3OS, molecular weight 313.8 g/mol, and its computed XLogP3 is 3.9, placing it within the moderately lipophilic range [1]. The compound is commercially supplied for non-human research use with a documented purity specification of ≥95% .

Lipophilicity Moderately lipophilic; supports CNS-targeted screening library design
Purity Documented purity specification supports reproducible research procurement
Solubility Requires solubility-optimized formulation for cell-based antiproliferative assays

Why Benzothiazole Amide Analogs Cannot Be Interchanged with N-(6-Chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide Without Risking Irreproducible Biological Data


Benzothiazole amides display highly divergent biological profiles driven by even single-atom substituent variations. The 4-cyanobenzamide moiety in this compound imposes a distinct solubility penalty not shared by amidino- or alkyl-substituted analogs. In a systematic evaluation of 31 cyano- and amidinobenzothiazole derivatives, the cyano-substituted compounds exhibited markedly reduced antiproliferative activity—attributed directly to poor aqueous solubility in cell culture medium—whereas the corresponding amidino derivatives showed pronounced activity [1]. This solubility-activity cliff means that substituting a cyano-containing benzothiazole amide for an amidino or other analog without accounting for formulation differences can produce false-negative results and confound SAR interpretation.

Cyano vs amidino analog substitution Amidino analogs exhibit higher aqueous solubility and antiproliferative activity; direct substitution may produce false-negative SAR results without formulation control.
Formulation-dependent activity interpretation Low solubility of cyano derivatives in cell culture medium may limit assay comparability with amidino controls, confounding activity-based conclusions.

Quantitative Differentiation Evidence for N-(6-Chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide Relative to Closest Structural Analogs


Aqueous Solubility-Limited Antiproliferative Activity: Cyano versus Amidino Benzothiazole Derivatives

In a head-to-head comparison of cyano- and amidino-substituted benzothiazole derivatives, the cyano compounds (including the 4-cyanobenzamide class) showed considerably weaker antiproliferative effects than their amidino counterparts. This difference was causally linked to poor aqueous solubility of the cyano derivatives in cell culture medium, as confirmed by principal component analysis [1]. The finding establishes a functional differentiation: procurement of this compound for cell-based antiproliferative assays mandates solubility-optimized formulation (e.g., DMSO stock solutions, surfactant-assisted dispersion) to avoid false-negative results—a requirement not imposed by amidino-substituted alternatives.

Solubility-Activity Cliff
Class-level inference
Cyano derivatives: low solubility, low antiproliferative activity ↔ Amidino: higher activity
Supports formulation-dependent assay interpretation
Class-level; verify for target compound
Antitumor activity Aqueous solubility Benzothiazole SAR QSAR Medicinal chemistry

Computed Lipophilicity (XLogP3 = 3.9) Positions the Compound Within CNS Drug-Like Chemical Space

The computed XLogP3 value for N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide is 3.9 [1]. This falls within the optimal lipophilicity window for CNS drug candidates (typically XLogP 2–5) and comfortably below the Lipinski Rule of 5 ceiling (logP < 5). By comparison, the 4-acetyl analog (acetyl replacing cyano) is predicted to have a lower logP due to the hydrogen-bond-accepting acetyl oxygen, while the 4-methyl analog (CAS 912763-23-6) would be more lipophilic. The 3.9 value thus provides a procurement-relevant filter for researchers seeking CNS-penetrant benzothiazole probes.

Computed XLogP3
Data to verify
3.9
Supports CNS drug-like lipophilicity context
Computed value; experimental logD may differ
Lipophilicity Drug-likeness CNS permeability Physicochemical profiling

Commercial Purity Benchmark and Availability: ≥95% HPLC Specification Enables Reproducible Procurement

The compound is commercially supplied with a documented purity of ≥95% . This specification is comparable to standard research-grade offerings for benzothiazole amide analogs (typically 95–98% depending on vendor and batch). While not a differentiating purity advantage, the explicit≥95% benchmark provides a minimum quality threshold for procurement. Researchers requiring >98% purity for crystallization, biophysical assays, or in vivo studies should request a certificate of analysis and consider orthogonal purity verification.

Purity Specification
Specification review
≥95% (HPLC)
Standard research-grade purity benchmark
Batch-specific COA recommended
Purity specification Quality control Procurement Reproducibility

Evidence-Driven Application Scenarios for N-(6-Chloro-1,3-benzothiazol-2-yl)-4-cyanobenzamide


Solubility-Limited Negative Control in Benzothiazole Antitumor SAR Campaigns

Given the documented poor aqueous solubility and resulting low antiproliferative activity of cyano-substituted benzothiazole derivatives [1], this compound is optimally deployed as a solubility-limited negative control in structure–activity relationship (SAR) studies. Researchers comparing cyano, amidino, and other substituent classes can use this compound to benchmark the solubility-activity cliff, ensuring that observed potency differences are correctly attributed to solubility rather than target engagement [1].

CNS-Permeable Scaffold for Adenosine Receptor or Kinase Probe Development

With a computed XLogP3 of 3.9, positioning the compound within the optimal CNS drug-like lipophilicity window [2], it may serve as a starting scaffold for CNS-targeted probe discovery—particularly for adenosine A2A receptor modulation, given the patent literature associating benzothiazole amides with adenosine receptor ligand activity [3]. Target engagement and selectivity must be independently validated before procurement for this purpose.

Synthetic Intermediate for Cyano Group Diversification in Library Synthesis

The 4-cyanobenzamide moiety provides a versatile synthetic handle: the cyano group can be hydrolyzed to the carboxylic acid, reduced to the aminomethyl analog, or converted to a tetrazole via [3+2] cycloaddition. This makes the compound a valuable intermediate for generating focused benzothiazole amide libraries with systematically varied C-4 substituents, enabling direct head-to-head biological comparisons within a single scaffold series.

Formulation Development Studies for Poorly Soluble Benzothiazole Amides

The established solubility limitation of cyano-benzothiazole analogs [1] makes this compound an ideal representative substrate for formulation optimization studies. Researchers developing co-solvent systems, cyclodextrin complexation, nanoformulation, or lipid-based delivery platforms can use this compound to benchmark formulation performance for the broader class of hydrophobic benzothiazole amides.

Application
Selection Property
Validation Focus
Negative control in SAR campaigns
Solubility-activity cliff profile
Formulation-dependent assay verification
CNS-targeted probe development scaffold
Lipophilicity within CNS drug-like window
Target engagement and permeability validation
Synthetic diversification intermediate
Cyano group synthetic versatility
Library synthesis and purity monitoring
Formulation development substrate
Poor aqueous solubility benchmark
Formulation performance in cell-based assays
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